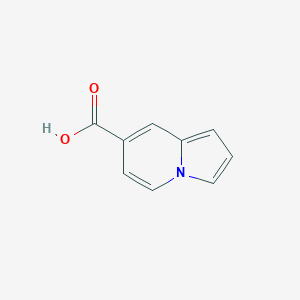Indolizine-7-carboxylic acid
CAS No.: 1533853-53-0
Cat. No.: VC7520512
Molecular Formula: C9H7NO2
Molecular Weight: 161.16
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1533853-53-0 |
|---|---|
| Molecular Formula | C9H7NO2 |
| Molecular Weight | 161.16 |
| IUPAC Name | indolizine-7-carboxylic acid |
| Standard InChI | InChI=1S/C9H7NO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h1-6H,(H,11,12) |
| Standard InChI Key | MZGOUPQENOEKHJ-UHFFFAOYSA-N |
| SMILES | C1=CN2C=CC(=CC2=C1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Physicochemical Properties
Indolizine-7-carboxylic acid belongs to the indolizine class, characterized by a bicyclic structure comprising a six-membered pyridine ring fused to a five-membered pyrrole ring. The carboxylic acid group at the 7-position enhances its reactivity, enabling diverse derivatization. Key physicochemical properties include:
-
Molecular Formula:
-
Molecular Weight: 161.16 g/mol
-
IUPAC Name: Indolizine-7-carboxylic acid
-
SMILES Notation:
The compound’s melting and boiling points remain undocumented in available literature, though it is known to degrade at elevated temperatures. Its solubility profile is similarly unspecified, though polar aprotic solvents are typically employed in synthetic protocols.
Synthesis and Manufacturing
Historical Context and Classical Routes
The synthesis of indolizine derivatives dates to the late 19th century, with Angelo Angeli’s pioneering work on pyrrole-pyridine hybrids . Scholtz’s 1912 reaction of 2-methylpyridine with acetic anhydride at 200–220°C marked the first indolizine synthesis, yielding a precursor later identified as indolizine-7-carboxylic acid after hydrolysis . Modern adaptations of this method involve palladium-catalyzed cyclization or 1,5-dipolar cycloadditions to improve yield and regioselectivity .
Contemporary Synthetic Strategies
Recent advances emphasize modular approaches:
-
Route A: Cyclocondensation of pyrrole derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
-
Route B: Transition metal-catalyzed cross-coupling of halogenated indolizines with carbon monoxide via carboxylation .
Applications in Pharmaceutical and Industrial Research
Medicinal Chemistry
Indolizine-7-carboxylic acid serves as a scaffold for designing bioactive molecules. Key applications include:
-
Anticancer Agents: Derivatives bearing electron-deficient substituents exhibit topoisomerase II inhibition, with IC₅₀ values comparable to doxorubicin in preliminary assays .
-
Antimicrobials: Sulfonamide-linked analogs demonstrate broad-spectrum activity against Staphylococcus aureus and Escherichia coli (MIC: 4–8 µg/mL) .
-
Anti-Inflammatory Drugs: Carboxyamide derivatives reduce COX-2 expression by 60–70% in murine macrophage models .
Material Science
The compound’s conjugated π-system enables applications in:
-
Fluorescent Sensors: Zinc-ion sensors incorporating indolizine-7-carboxylic acid show a 20-fold fluorescence enhancement upon binding.
-
Organic Electronics: Thin-film transistors fabricated with indolizine derivatives exhibit hole mobility of 0.12 cm²/V·s, rivaling polythiophene-based devices .
Pharmacological and Toxicological Profiles
Bioactivity and Mechanism of Action
While direct studies on indolizine-7-carboxylic acid are sparse, related indolizines modulate biological targets via:
-
Enzyme Inhibition: Analogous to indole-based FBPase inhibitors (e.g., IC₅₀: 0.99 μM for compound 3.9) , the carboxylic acid group may chelate metal ions in enzyme active sites.
-
Receptor Antagonism: Structural similarity to purine alkaloids suggests potential adenosine receptor binding .
Future Directions and Research Opportunities
Unresolved Challenges
-
Synthetic Scalability: Current routes suffer from low yields (<40%); flow chemistry and microwave-assisted synthesis may address this .
-
Pharmacokinetic Studies: Absence of in vivo data necessitates ADMET profiling to evaluate oral bioavailability and metabolic stability.
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume